Cas no 2469159-02-0 (tert-butyl N-(5-bromo-2,3-dihydro-1-benzofuran-2-yl)methylcarbamate)

Tert-butyl N-(5-bromo-2,3-dihydro-1-benzofuran-2-yl)methylcarbamate is a specialized organic compound featuring a brominated benzofuran core with a carbamate-protected amine group. Its key structural advantages include the tert-butyloxycarbonyl (Boc) protecting group, which enhances stability and facilitates selective deprotection in synthetic applications. The bromine substituent at the 5-position offers a reactive site for further functionalization via cross-coupling or nucleophilic substitution reactions. This compound is particularly valuable in medicinal chemistry and pharmaceutical research as a versatile intermediate for constructing complex heterocyclic frameworks. Its well-defined reactivity and compatibility with standard synthetic protocols make it a practical choice for targeted molecular design.
tert-butyl N-(5-bromo-2,3-dihydro-1-benzofuran-2-yl)methylcarbamate structure
2469159-02-0 structure
Product name:tert-butyl N-(5-bromo-2,3-dihydro-1-benzofuran-2-yl)methylcarbamate
CAS No:2469159-02-0
MF:C14H18BrNO3
MW:328.201623439789
CID:5619313
PubChem ID:163335584

tert-butyl N-(5-bromo-2,3-dihydro-1-benzofuran-2-yl)methylcarbamate Chemical and Physical Properties

Names and Identifiers

    • EN300-28295149
    • 2469159-02-0
    • tert-butyl N-[(5-bromo-2,3-dihydro-1-benzofuran-2-yl)methyl]carbamate
    • tert-butyl N-(5-bromo-2,3-dihydro-1-benzofuran-2-yl)methylcarbamate
    • Inchi: 1S/C14H18BrNO3/c1-14(2,3)19-13(17)16-8-11-7-9-6-10(15)4-5-12(9)18-11/h4-6,11H,7-8H2,1-3H3,(H,16,17)
    • InChI Key: MRKVRWPMQVYXJZ-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)CC(CNC(=O)OC(C)(C)C)O2

Computed Properties

  • Exact Mass: 327.04701g/mol
  • Monoisotopic Mass: 327.04701g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 329
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 47.6Ų

tert-butyl N-(5-bromo-2,3-dihydro-1-benzofuran-2-yl)methylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28295149-5.0g
tert-butyl N-[(5-bromo-2,3-dihydro-1-benzofuran-2-yl)methyl]carbamate
2469159-02-0 95.0%
5.0g
$3023.0 2025-03-19
Enamine
EN300-28295149-1g
tert-butyl N-[(5-bromo-2,3-dihydro-1-benzofuran-2-yl)methyl]carbamate
2469159-02-0
1g
$1043.0 2023-09-07
Enamine
EN300-28295149-10.0g
tert-butyl N-[(5-bromo-2,3-dihydro-1-benzofuran-2-yl)methyl]carbamate
2469159-02-0 95.0%
10.0g
$4483.0 2025-03-19
Enamine
EN300-28295149-0.05g
tert-butyl N-[(5-bromo-2,3-dihydro-1-benzofuran-2-yl)methyl]carbamate
2469159-02-0 95.0%
0.05g
$876.0 2025-03-19
Enamine
EN300-28295149-2.5g
tert-butyl N-[(5-bromo-2,3-dihydro-1-benzofuran-2-yl)methyl]carbamate
2469159-02-0 95.0%
2.5g
$2043.0 2025-03-19
Enamine
EN300-28295149-5g
tert-butyl N-[(5-bromo-2,3-dihydro-1-benzofuran-2-yl)methyl]carbamate
2469159-02-0
5g
$3023.0 2023-09-07
Enamine
EN300-28295149-10g
tert-butyl N-[(5-bromo-2,3-dihydro-1-benzofuran-2-yl)methyl]carbamate
2469159-02-0
10g
$4483.0 2023-09-07
Enamine
EN300-28295149-0.25g
tert-butyl N-[(5-bromo-2,3-dihydro-1-benzofuran-2-yl)methyl]carbamate
2469159-02-0 95.0%
0.25g
$959.0 2025-03-19
Enamine
EN300-28295149-0.5g
tert-butyl N-[(5-bromo-2,3-dihydro-1-benzofuran-2-yl)methyl]carbamate
2469159-02-0 95.0%
0.5g
$1001.0 2025-03-19
Enamine
EN300-28295149-1.0g
tert-butyl N-[(5-bromo-2,3-dihydro-1-benzofuran-2-yl)methyl]carbamate
2469159-02-0 95.0%
1.0g
$1043.0 2025-03-19

tert-butyl N-(5-bromo-2,3-dihydro-1-benzofuran-2-yl)methylcarbamate Related Literature

Additional information on tert-butyl N-(5-bromo-2,3-dihydro-1-benzofuran-2-yl)methylcarbamate

Comprehensive Overview of tert-butyl N-(5-bromo-2,3-dihydro-1-benzofuran-2-yl)methylcarbamate (CAS No. 2469159-02-0)

The compound tert-butyl N-(5-bromo-2,3-dihydro-1-benzofuran-2-yl)methylcarbamate (CAS No. 2469159-02-0) is a specialized organic intermediate widely utilized in pharmaceutical and agrochemical research. Its unique brominated benzofuran structure makes it a valuable building block for synthesizing complex molecules. Researchers often seek this compound for its role in drug discovery and medicinal chemistry, particularly in developing kinase inhibitors and central nervous system (CNS) therapeutics.

One of the key features of tert-butyl N-(5-bromo-2,3-dihydro-1-benzofuran-2-yl)methylcarbamate is its carbamate-protected amine group, which enhances stability during synthetic processes. The presence of a bromo substituent at the 5-position of the benzofuran ring allows for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions. This versatility aligns with current trends in fragment-based drug design (FBDD), where modular compounds are increasingly demanded.

Recent studies highlight the growing interest in benzofuran derivatives due to their bioactive potential. For instance, analogs of this compound have shown promise in targeting neurodegenerative diseases—a hot topic in 2024, as evidenced by rising searches for "Alzheimer's small molecule therapies" and "Parkinson's disease drug candidates". The tert-butyloxycarbonyl (Boc) group in this molecule further facilitates solid-phase peptide synthesis (SPPS), a technique gaining traction in bioconjugation applications.

From a synthetic chemistry perspective, CAS No. 2469159-02-0 exemplifies the importance of heterocyclic scaffolds in modern high-throughput screening (HTS). Its 2,3-dihydro-1-benzofuran core offers rigidity to molecular architectures, a property highly valued in computational drug design. Laboratories focusing on AI-assisted molecular docking frequently inquire about similar compounds, reflecting the intersection of cheminformatics and experimental chemistry.

Quality control of tert-butyl N-(5-bromo-2,3-dihydro-1-benzofuran-2-yl)methylcarbamate typically involves advanced analytical techniques like HPLC-MS and NMR spectroscopy. Purity thresholds (>98%) are critical for reproducibility in lead optimization studies—a recurring concern in pharmaceutical forums. Suppliers emphasizing batch-to-batch consistency for this compound often rank higher in search engine results, underscoring the industry's demand for reliable research chemicals.

Environmental and safety considerations for handling brominated compounds remain a frequent query among researchers. While 2469159-02-0 is not classified as hazardous under standard protocols, proper laboratory waste management procedures are recommended. This aligns with the broader scientific community's emphasis on green chemistry principles, a trending topic in academic publications and conference proceedings.

In summary, tert-butyl N-(5-bromo-2,3-dihydro-1-benzofuran-2-yl)methylcarbamate represents a strategically important chemical entity for multidisciplinary research. Its applications span from preclinical drug development to material science, making it a recurring subject in patent literature and grant-funded projects. As the pharmaceutical industry continues to explore targeted protein degradation and allosteric modulation, intermediates like this will likely see sustained demand in the global fine chemicals market.

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